N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Position 1: A phenyl group.
- Position 4: A 4-methylphenylamine substituent.
- Position 6: A 3-methylpiperidin-1-yl moiety.
Pyrazolo[3,4-d]pyrimidines are known for kinase inhibition and antimicrobial effects, with substituents modulating solubility, target affinity, and metabolic stability .
Properties
IUPAC Name |
N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-17-10-12-19(13-11-17)26-22-21-15-25-30(20-8-4-3-5-9-20)23(21)28-24(27-22)29-14-6-7-18(2)16-29/h3-5,8-13,15,18H,6-7,14,16H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNRFVQRXKGKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This step often involves the use of phenyl halides and suitable catalysts to attach the phenyl group to the core structure.
Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides, along with catalysts such as palladium on carbon (Pd/C), are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and
Biological Activity
N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{24}N_{4}
- Molecular Weight : 336.43 g/mol
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, a derivative similar to the compound demonstrated potent inhibition of cancer cell lines with IC50 values ranging from 0.3 to 24 µM against targets such as EGFR and VGFR2 . The compound was shown to induce apoptosis in MCF-7 breast cancer cells and inhibit cell migration and cycle progression.
Table 1: Anticancer Activity Summary
| Compound | Target | IC50 (µM) | Effect on Cell Line |
|---|---|---|---|
| Pyrazolo Derivative | EGFR/VGFR2 | 0.3 | Apoptosis Induction |
| Similar Compound | MCF-7 | 7.60 | Inhibition of Growth |
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial activity. A study highlighted their effectiveness against various pathogens, indicating potential as anti-infective agents. The mechanism often involves interference with microbial DNA synthesis or protein function.
Other Biological Activities
Other studies have explored the compound's role as a phosphodiesterase inhibitor and its effects on inflammatory pathways. This suggests a broader therapeutic potential beyond oncology, including applications in treating gastrointestinal diseases and neurodegenerative disorders.
Case Study 1: Anticancer Efficacy in Preclinical Trials
In a preclinical trial involving human cancer cell lines, a derivative of the compound was tested for its efficacy against breast cancer. The results indicated:
- Significant tumor growth inhibition
- Induction of apoptosis through caspase activation
- Cell cycle arrest at the G2/M phase leading to DNA fragmentation.
Case Study 2: Antimicrobial Activity Assessment
A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds showed promising results with IC50 values ranging from 1.35 to 2.18 μM, demonstrating effective inhibition of bacterial growth while maintaining low cytotoxicity against human cells.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) generally exhibit higher lipophilicity, favoring membrane permeability, while piperazine analogs (e.g., CAS 946289-20-9) improve aqueous solubility due to basic nitrogen atoms .
Antibacterial Activity
- Methylsulfonyl and Butoxy Analogs : In , N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-... (compound 11) showed moderate antibacterial activity against S. aureus (MIC ~16 µg/mL) but was inactive against E. coli. Replacing methylsulfonyl with butoxy (compound 6) reduced activity, highlighting the importance of electron-withdrawing groups at position 6 .
- Target Compound Prediction : The 3-methylpiperidin-1-yl group may enhance Gram-positive activity due to improved membrane interaction, though this requires experimental validation.
Kinase Inhibition
- Piperidine/Piperazine Role : Piperazine-containing analogs (e.g., CAS 946289-20-9) are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) due to hydrogen bonding with ATP-binding sites. The target compound’s 3-methylpiperidine may offer selectivity for kinases preferring hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
